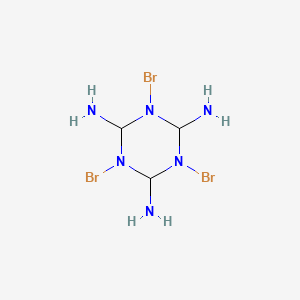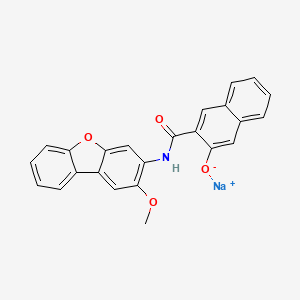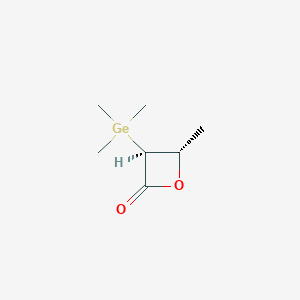
Dimethyl 2-(4-chloro-2-formylphenoxy)but-2-enedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-(4-chloro-2-formylphenoxy)but-2-enedioate is an organic compound with a complex structure that includes a chloro-substituted phenoxy group and a butenedioate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(4-chloro-2-formylphenoxy)but-2-enedioate typically involves the reaction of 4-chloro-2-formylphenol with dimethyl but-2-enedioate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-(4-chloro-2-formylphenoxy)but-2-enedioate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 2-(4-chloro-2-carboxyphenoxy)but-2-enedioate.
Reduction: 2-(4-chloro-2-hydroxyphenoxy)but-2-enedioate.
Substitution: 2-(4-substituted-2-formylphenoxy)but-2-enedioate.
Applications De Recherche Scientifique
Dimethyl 2-(4-chloro-2-formylphenoxy)but-2-enedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Dimethyl 2-(4-chloro-2-formylphenoxy)but-2-enedioate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The chloro group can participate in substitution reactions, leading to the formation of new compounds with different biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 2-(4-bromo-2-formylphenoxy)but-2-enedioate
- Dimethyl 2-(4-fluoro-2-formylphenoxy)but-2-enedioate
- Dimethyl 2-(4-methyl-2-formylphenoxy)but-2-enedioate
Uniqueness
Dimethyl 2-(4-chloro-2-formylphenoxy)but-2-enedioate is unique due to the presence of the chloro group, which imparts distinct reactivity and potential biological activity compared to its analogs. The chloro group can influence the compound’s electronic properties and its interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
64657-40-5 |
|---|---|
Formule moléculaire |
C13H11ClO6 |
Poids moléculaire |
298.67 g/mol |
Nom IUPAC |
dimethyl 2-(4-chloro-2-formylphenoxy)but-2-enedioate |
InChI |
InChI=1S/C13H11ClO6/c1-18-12(16)6-11(13(17)19-2)20-10-4-3-9(14)5-8(10)7-15/h3-7H,1-2H3 |
Clé InChI |
JBSKTUMLOIZZBL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=C(C(=O)OC)OC1=C(C=C(C=C1)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1,3-dioxolane](/img/structure/B14480608.png)
![1,3,3,4,4-Pentafluoro-2-[(prop-2-en-1-yl)oxy]cyclobut-1-ene](/img/structure/B14480609.png)


![6-(Benzenesulfinyl)-5-hydroxy-4'-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14480620.png)


![N-[Bis(dimethylamino)boranyl]-N-phenylacetamide](/img/structure/B14480637.png)


![Carbamic acid, [2-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14480647.png)
![4-[2-(Benzyloxy)-4-(2-methyloctan-2-YL)phenyl]pentan-2-one](/img/structure/B14480663.png)

![1,3,5-Tris[(2-ethenylphenyl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14480685.png)
